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Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,
an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric
conditions.[1][2] Its favorable pharmacokinetic properties and high affinity for the P2X7 receptor
make it a valuable tool for preclinical research into the role of this receptor in central nervous
system (CNS) pathophysiology.[1][3] This technical guide provides a comprehensive overview
of the selectivity profile of INJ-47965567, including detailed quantitative data, experimental
methodologies, and visual representations of key pathways and workflows.

Core Selectivity and Potency

JNJ-47965567 demonstrates high affinity for both human and rat P2X7 receptors, a critical
characteristic for translational studies.[1] Its potency has been consistently demonstrated
across various in vitro assays, including radioligand binding and functional assessments of
calcium influx and cytokine release.

Table 1: P2X7 Receptor Binding Affinity and Functional
Antagonism of JNJ-47965567
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Value (pKilpIC50 *

Species Assay Type Parameter
p y 1yp SEM)

Radioligand Binding
Human ([3H]-A-804598 pKi 7.9 +£0.07

displacement)

Radioligand Binding
Rat ([3H]-A-804598 pKi 8.7 £0.07

displacement)

Calcium Flux (BzATP-
Human ] pIC50 8.3+ 0.08
induced)

Calcium Flux (BzATP-
Macaque ) pIC50 8.6+0.1
induced)

Calcium Flux (BzATP-
Dog ) pIC50 85x0.2
induced)

Calcium Flux (BzATP-
Rat ) pIC50 7.2+0.08
induced)

Calcium Flux (BzATP-
Mouse ) pIC50 75+0.1
induced)

Data sourced from Bhattacharya et al., 2013.[1]

Table 2: Functional Potency of JNJ-47965567 in Native
Systems
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Value (pIC50 *
System Assay Parameter
SEM)
IL-1B Release
Human Whole Blood ] pIC50 6.7 £ 0.07
(LPS/BzATP-induced)
IL-1p Release
Human Monocytes ] pIC50 7.5+ 0.07
(LPS/BzATP-induced)
] ] IL-1p Release
Rat Microglia ] pIC50 7.1+0.1
(LPS/BzATP-induced)
Calcium Flux (BzATP-
Rat Astrocytes pIC50 7504

induced)

Data sourced from Bhattacharya et al., 2013.[1]

P2X Subtype Selectivity

JNJ-47965567 exhibits high selectivity for the P2X7 receptor over other P2X subtypes.
Functional assays demonstrate minimal to no inhibition of P2X1, P2X2, P2X3, P2X4, and P2X5
receptors at concentrations where it potently blocks P2X7.

Table 3: Selectivity Profile of INJ-47965567 against other
P2X Receptor Subtypes

% Inhibition (Mean

P2X Subtype Assay Type Concentration (M) + SD)
hP2X1 Calcium Flux 1 10.5+8.7
hP2X2 Calcium Flux 1 123+54
hP2X3 Calcium Flux 1 156+7.2
hP2X4 Calcium Flux 1 -24+9.1
hP2X5 Calcium Flux 1 89+6.3
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Data represents the highest concentration tested and is sourced from Bhattacharya et al.,
2013.[1]

Off-Target Liability Profile

The broader selectivity of INJ-47965567 was assessed against a standard panel of receptors,
ion channels, and transporters by CEREP.[1] At a concentration of 1 yM, the compound
showed no significant off-target activity. However, at a higher concentration of 10 yM, some
interactions were observed.

Table 4: Off-Target Interactions of JNJ-47965567 at 10

) % Inhibition /
Target Species Effect .
Activity

Melatonin 1 Receptor Human Inhibition 65%
Serotonin Transporter o

Human Inhibition 82%
(SERT)
Serotonin Transporter o _

Rat Affinity (Ki) 2 uM

(SERT)

Data sourced from Bhattacharya et al., 2013.[1]

Mechanism of Action

Studies suggest that INJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.
[3] This is supported by observations that it inhibits maximal ATP-induced responses in a
concentration-dependent manner.[3]

Signaling Pathway and Experimental Workflows
P2X7 Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor
activation and the point of intervention for INJ-47965567.
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P2X7 receptor signaling pathway and inhibition by JNJ-47965567.

Experimental Workflow for In Vitro Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity profile of a
compound like INJ-47965567.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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